2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling agents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reagents: HATU, DIC, and bases like diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions include peptides and proteins with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective coupling reactions. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is unique due to its specific structure, which includes an isopropyl group and a methyl group attached to the amino acid backbone. This structure provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and research .
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-14(2)23(22(3,4)20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,13H2,1-4H3,(H,24,25) |
InChI Key |
DVOMNLGPTOPFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C)(C)C(=O)O |
Origin of Product |
United States |
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